3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
Description
The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide is a benzamide derivative featuring a naphthalene core substituted with two methoxybenzamide groups. Its structure includes a naphthalen-2-yl moiety linked to a 3-methoxybenzoyl amino group and a terminal 3-methoxybenzamide (Figure 1).
Properties
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-21-11-5-9-19(13-21)25(29)27-23-15-17-7-3-4-8-18(17)16-24(23)28-26(30)20-10-6-12-22(14-20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYYRBBAQMLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine derivative of naphthalene under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of compounds similar to 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines.
Case Study: Prostate Cancer
A study evaluated a related compound's efficacy against prostate cancer cell lines (PC-3 and DU-145). The compound demonstrated potent cytotoxicity with IC50 values of approximately 1.89 µM and 1.94 µM, respectively. Mechanistic studies revealed that the compound induced apoptosis in cancer cells by:
- Arresting the cell cycle at the G2/M phase.
- Inducing disorganization of F-actin protein, which inhibited cell migration.
- Activating caspase-3 and increasing pro-apoptotic Bax expression while decreasing anti-apoptotic Bcl-2 levels .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Certain analogs have shown effectiveness in inhibiting pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These properties suggest that the compound could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship Studies
Research on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the benzamide structure can significantly influence potency and selectivity for cancer cells versus normal cells.
| Modification | Effect on Activity |
|---|---|
| Methoxy groups added | Increased lipophilicity and cell membrane permeability |
| Changes in aromatic rings | Altered binding affinity to target proteins |
| Substituent position | Influenced anticancer efficacy and selectivity |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent Effects and Aromatic Systems
Naphthalene vs. Single-Phenyl or Heterocyclic Cores
- Naphthalene Core : The target compound’s naphthalene system provides extended π-conjugation, likely increasing lipophilicity and steric bulk compared to single-phenyl or heterocyclic analogs. This may improve membrane permeability but reduce aqueous solubility .
- The thiadiazole’s electron-deficient nature may alter binding interactions compared to the electron-rich naphthalene .
- Pyrazole-Morpholine Derivatives: APD791 (3-methoxy-N-[3-(1-methylpyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide) incorporates a pyrazole and morpholinoethoxy group, enhancing solubility and selectivity for the 5-HT2A receptor. The morpholine group’s polarity contrasts with the naphthalene’s hydrophobicity .
Methoxy vs. Other Substituents
- Chloro and Methyl Groups : N-(3-Chloro-2-methylphenyl)-4-methoxybenzamide (CAS 63969-05-1) substitutes methoxy with chloro and methyl groups. Chloro’s electron-withdrawing nature may reduce electron density at the benzamide carbonyl, affecting hydrogen-bonding capacity .
- Alkoxy Chains : Compounds like N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide () feature long alkoxy chains, which could improve lipid bilayer interaction but increase metabolic instability .
5-HT2A Receptor Antagonists
- APD791: This analog demonstrates potent 5-HT2A receptor inverse agonism (IC₅₀ = 8 nM) due to its morpholinoethoxy and pyrazole groups, which optimize steric and electronic interactions with the receptor’s binding pocket. The target compound’s naphthalene core may offer alternative binding modes but lacks the morpholine’s solubilizing effects .
- BMPR2 Kinase Inhibitors : Compounds like CDD-1431 () highlight benzamide’s versatility in kinase inhibition. The target compound’s methoxy groups could mimic ATP-binding pocket interactions, though its naphthalene system may hinder fit compared to smaller heterocycles .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*LogP values estimated via XLogP3-AA.
Research Findings and Implications
- Synthesis Challenges : The target compound’s naphthalene system may complicate synthesis compared to single-ring analogs. and highlight benzamide derivatization via acyl chloride reactions, but steric hindrance from naphthalene could require optimized coupling conditions .
- Crystallography and Stability : X-ray studies (e.g., ) suggest that methoxy groups stabilize molecular packing via C–H···O interactions. The naphthalene core may promote π-π stacking, enhancing crystalline stability .
- SAR Insights: APD791’s SAR studies () indicate that bulky substituents (e.g., morpholinoethoxy) improve receptor selectivity. The target compound’s naphthalene may similarly enhance selectivity for hydrophobic binding pockets .
Biological Activity
3-Methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 362.41 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines has shown:
- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value of approximately 225 µM against MCF-7 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutic agents .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, particularly arresting cells in the S phase .
2. Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These findings suggest that it possesses comparable efficacy to conventional antibiotics like ceftriaxone .
3. Anti-inflammatory Effects
In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Breast Cancer Treatment
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased levels of LDH enzyme activity and morphological changes in treated cells .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of the compound against multi-drug resistant strains. The results demonstrated that it was effective against both Gram-positive and Gram-negative bacteria, with notable activity against strains resistant to standard treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 3-methoxybenzoyl chloride and a naphthylamine precursor. Key steps include:
- Precursor Activation : React 3-methoxybenzoic acid with oxalyl chloride in dichloromethane (DCM) to generate the acyl chloride .
- Coupling Reaction : Add the acyl chloride dropwise to a solution of 3-amino-naphthalen-2-yl benzamide in the presence of a base (e.g., K₂CO₃) to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
- Critical Factors : Excess acyl chloride (1.2–1.5 equiv) and low temperatures (0–5°C) minimize side reactions like over-acylation or hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. Key signals include:
- Aromatic protons : δ 7.2–8.5 ppm (naphthalene and benzamide rings) .
- Methoxy groups : Singlets at δ ~3.8 ppm (integration for six protons) .
- Amide NH : δ ~9.5 ppm (broad, exchangeable) .
- IR Spectroscopy : Confirm amide C=O stretch at ~1646 cm⁻¹ and N–H bend at ~1547 cm⁻¹ .
- Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound due to potential mutagenicity?
- Methodological Answer :
- Hazard Assessment : Conduct Ames testing (e.g., Salmonella TA98/TA100 strains) to evaluate mutagenic potential. Compounds with anomeric amide groups may show moderate mutagenicity .
- Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at –20°C under nitrogen to prevent decomposition .
- Waste Disposal : Quench with 10% aqueous NaHCO₃ before incineration to neutralize reactive intermediates .
Advanced Research Questions
Q. How can conflicting crystallographic and solution-phase NMR data be resolved for this compound?
- Methodological Answer :
- Crystallography : Perform single-crystal X-ray diffraction (SHELX suite) to determine solid-state conformation. Note potential π–π stacking between naphthalene and benzamide moieties .
- Solution Dynamics : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility. ROESY experiments can identify through-space correlations absent in the crystal structure .
- Computational Modeling : Compare DFT-optimized gas-phase structures with crystallographic data to identify solvent or packing effects .
Q. What strategies optimize reaction yields while minimizing benzimidazole byproduct formation?
- Methodological Answer :
- Byproduct Origin : High temperatures (>80°C) and acidic conditions promote cyclization of the amide group into benzimidazoles .
- Optimization :
- Temperature Control : Maintain reactions at 25–40°C .
- Base Selection : Use weakly basic conditions (e.g., NaHCO₃ instead of K₂CO₃) to avoid deprotonating the amide NH, which triggers cyclization .
- Additive Screening : Add molecular sieves (3Å) to sequester water and inhibit hydrolysis .
Q. How does this compound interact with biological targets like sirtuins, and what assays validate its mechanism?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to sirtuin’s NAD⁺-binding pocket. Key interactions include hydrogen bonds with methoxy groups and hydrophobic contacts with naphthalene .
- Validation Assays :
- Enzymatic Inhibition : Measure IC₅₀ via fluorometric assays (e.g., SIRT1 deacetylase activity using acetylated p53 peptide) .
- Cellular Lifespan : Treat HEK293 cells (10–50 µM, 72 hr) and quantify senescence markers (β-galactosidase staining) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across studies?
- Methodological Answer :
- Controlled Testing : Re-evaluate solubility in standardized buffers (PBS, pH 7.4; DMSO stock ≤1% v/v) using nephelometry .
- Factors Influencing Solubility :
- Crystallinity : Amorphous forms (spray-dried) vs. crystalline (recrystallized) alter solubility by 5–10× .
- Counterion Effects : Hydrochloride salts (e.g., from ) improve aqueous solubility vs. free bases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
